molecular formula C20H21N3O2 B11316941 N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,4-dimethylphenoxy)acetamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B11316941
M. Wt: 335.4 g/mol
InChI Key: KEQWZUYPDKWJGN-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,4-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl-substituted pyrazole ring and a dimethylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Acetamide formation: The benzylated pyrazole is reacted with 3,4-dimethylphenoxyacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and phenoxy groups.

    Reduction: Reduced forms of the benzyl and phenoxy groups.

    Substitution: Substituted derivatives at the benzyl and phenoxy positions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,4-dimethylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,4-dimethylphenoxy)acetamide is unique due to the specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups may enhance its lipophilicity and potentially its ability to interact with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C20H21N3O2/c1-15-8-9-18(12-16(15)2)25-14-20(24)22-19-10-11-21-23(19)13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,22,24)

InChI Key

KEQWZUYPDKWJGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=NN2CC3=CC=CC=C3)C

Origin of Product

United States

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